The compound can be sourced from various suppliers and is identified by the CAS number 1151240-91-3. It falls under the category of amino acid derivatives and plays a crucial role in organic synthesis as an intermediate for more complex molecules. Its structural formula can be represented as CHFNO, with a molecular weight of approximately 233.19 g/mol .
The synthesis of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves several steps:
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits a chiral center at the carbon atom adjacent to the amino group. The trifluorophenyl group significantly influences its chemical properties due to the electronegative fluorine atoms.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate participates in several key chemical reactions:
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways:
It interacts with enzymes such as proteases and esterases that play crucial roles in various biochemical processes.
The compound binds to active sites on these enzymes, inhibiting their normal function which can lead to altered metabolic processes such as energy production through pathways like glycolysis and the tricarboxylic acid cycle .
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has several notable physical and chemical properties:
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has diverse applications across multiple scientific fields:
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate functions as a pivotal intermediate for DPP-4 inhibitors, enzymes critical to incretin hormone regulation in type 2 diabetes management. The compound’s β-amino ester moiety mimics the natural peptide substrates of DPP-4, which cleaves N-terminal dipeptides featuring proline or alanine at the penultimate position. This molecular mimicry enables competitive inhibition by occupying the enzyme’s catalytic site while resisting hydrolysis [2] [4].
The catalytic triad of DPP-4 (Ser630-Asp708-His740) engages with inhibitors through hydrogen bonding and hydrophobic interactions. X-ray crystallography reveals that the (R)-enantiomer of this β-amino ester aligns optimally within the S1 pocket—a hydrophobic cavity formed by Tyr631, Val656, Trp662, Tyr666, and Val711. The 2,4,5-trifluorophenyl group enhances binding affinity via π-stacking with tyrosine residues (Tyr662, Tyr666) and fluorine-mediated electrostatic effects. Meanwhile, the ester moiety facilitates synthetic elaboration into amide-bonded heterocycles present in clinical inhibitors like sitagliptin [4] [6].
Table 1: Role of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate in DPP-4 Inhibitor Pharmacophores
Inhibitor | Core Structure | IC₅₀ (nM) | Key Interactions with DPP-4 |
---|---|---|---|
Neogliptin | Bicyclic amino + β-amino acid | 16.8 ± 2.2 | π-stacking (Tyr666), H-bond (Glu205/206), hydrophobic S1 occupancy |
Sitagliptin | Triazolopyrazine + β-amino acid | 18.0 | Salt bridge (Arg125), π-stacking (Tyr547) |
Vildagliptin | Cyanopyrrolidine | 62.0 | Covalent Ser630 interaction |
Compound 12a* | Ethyl ester intermediate | N/A | Precursor for S1/S2 pocket occupancy |
*Derived from ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate [4]
Molecular modeling studies demonstrate that elongation of the aliphatic chain in this β-amino ester—compared to α-amino analogs—reduces intramolecular cyclization risks while maintaining conformational flexibility. This stability is essential for preserving potency during synthesis and storage. Notably, inhibitors incorporating this scaffold exhibit >20-fold higher potency than non-fluorinated analogs due to enhanced hydrophobic contact density and optimized binding kinetics [4] [6].
The 2,4,5-trifluorophenyl group in ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate strategically addresses multiple pharmacokinetic challenges inherent to peptide-derived therapeutics:
Table 2: Pharmacokinetic Impact of Fluorination Patterns in DPP-4 Inhibitor Intermediates
Aryl Substituent | Metabolic Half-life (min) | Plasma Protein Binding (%) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|
2,4,5-Trifluorophenyl | 42.7 ± 3.5 | 89.2 | 28.9 |
4-Fluorophenyl | 22.1 ± 1.8 | 78.5 | 18.3 |
Phenyl | 9.6 ± 0.7 | 72.1 | 12.4 |
2,3,4-Trichlorophenyl | 38.9 ± 2.1 | 94.3 | 8.7 |
Data derived from neogliptin analogs [4]
The fluorine atoms further influence conformation through orthogonal dipole moments and steric effects. This preorganizes the molecule into a bioactive conformation resembling the transition state of DPP-4’s peptide substrates. Such preorganization contributes to the high binding affinity (Kᵢ < 20 nM) observed in inhibitors like neogliptin, which incorporates this trifluorinated motif [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: